![molecular formula C13H18FN3O3 B1249010 4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to visualize and quantify β-adrenoceptor density in cardiac tissues. This compound is a derivative of CGP-12388, which is known for its high affinity and selectivity towards β-adrenoceptors. The addition of a fluorine atom enhances its properties, making it a valuable tool in medical imaging and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is synthesized through a multi-step process. The synthesis begins with the preparation of the precursor compound, CGP-12388. This involves the reaction of 4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one with [18F]fluoroacetone. The reaction is carried out under reductive alkylation conditions, where the precursor compound is reacted with [18F]fluoroacetone in the presence of a reducing agent .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of the precursor compound, followed by the radiolabeling with [18F]fluoroacetone. The process is optimized to ensure high radiochemical yield and purity. The final product is purified using chromatographic techniques and is formulated for use in PET imaging .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the properties and applications of the compound .
Scientific Research Applications
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled probe to study β-adrenoceptor density and distribution in various tissues.
Biology: Employed in studies of receptor-ligand interactions and receptor density in different biological systems.
Medicine: Utilized in PET imaging to diagnose and monitor cardiac diseases, such as heart failure and arrhythmias.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents for clinical use .
Mechanism of Action
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one exerts its effects by binding to β-adrenoceptors in cardiac tissues. The fluorine atom in the compound allows for its detection using PET imaging. The binding of this compound to β-adrenoceptors enables the visualization and quantification of receptor density, providing valuable information about the pathophysiological role of β-adrenoceptors in cardiac diseases .
Comparison with Similar Compounds
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is compared with other similar compounds, such as:
CGP-12177: Another β-adrenoceptor antagonist used in PET imaging. This compound has a simpler synthesis process and higher radiochemical yield.
Fluoro-CGP-12177: A fluorinated derivative of CGP-12177. This compound offers better binding affinity and selectivity towards β-adrenoceptors.
Fluoro-m-hydroxyphenethyl-guanidine: A compound used in imaging sympathetic nervous system activity. .
This compound stands out due to its high affinity, selectivity, and ease of synthesis, making it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C13H18FN3O3 |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H18FN3O3/c1-8(5-14)15-6-9(18)7-20-11-4-2-3-10-12(11)17-13(19)16-10/h2-4,8-9,15,18H,5-7H2,1H3,(H2,16,17,19)/t8?,9-/m0/s1 |
InChI Key |
CJDUCCVUNOPDGG-GKAPJAKFSA-N |
Isomeric SMILES |
CC(CF)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
Canonical SMILES |
CC(CF)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Synonyms |
4-(3-((1-fluoroprop-2-yl)amino)-2-hydroxypropoxy)-2H-benzimidazol-2-one fluoro-CGP-12388 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


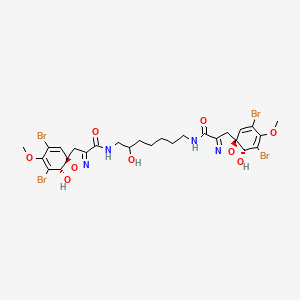

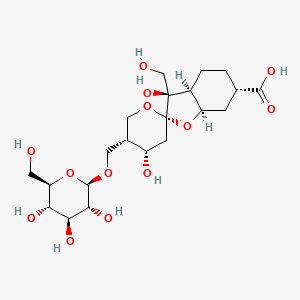
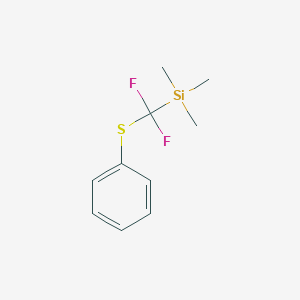
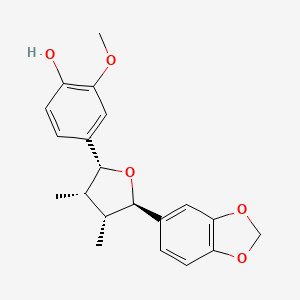
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
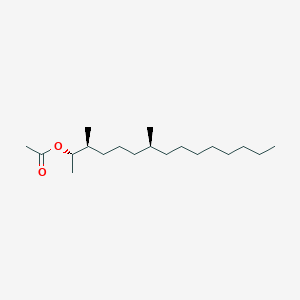
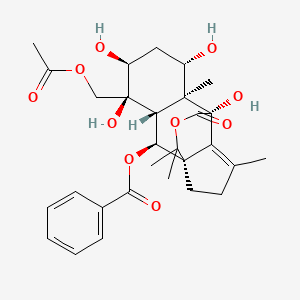
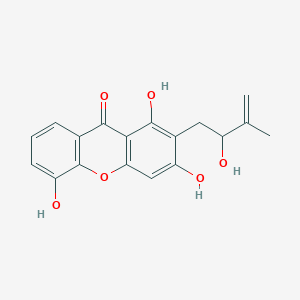
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
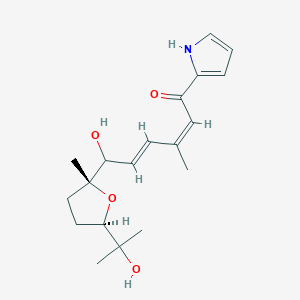
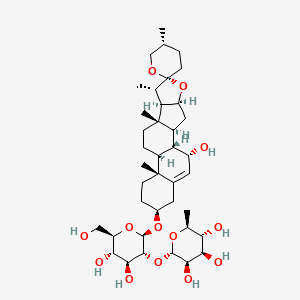
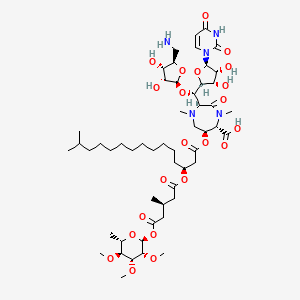
![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)
